2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane

Descripción general

Descripción

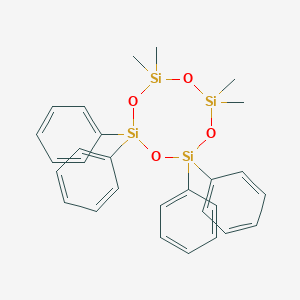

2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane is a silicon-based compound with the molecular formula C28H32O4Si4 and a molecular weight of 544.8933 g/mol . This compound is known for its unique structure, which includes a cyclotetrasiloxane ring with tetramethyl and tetraphenyl substituents. It is often used in various scientific and industrial applications due to its stability and reactivity.

Métodos De Preparación

The synthesis of 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane typically involves the reaction of tetramethylcyclotetrasiloxane with phenyl-containing reagents under specific conditions. One common method includes the use of a palladium catalyst to facilitate the cross-coupling reaction between tetramethylcyclotetrasiloxane and phenyl bromides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.

Common reagents used in these reactions include palladium catalysts, halogenating agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Polymer Chemistry

This compound serves as a precursor in the synthesis of advanced polymer materials. Its unique structure allows for the creation of siloxane-based polymers with enhanced mechanical properties and thermal stability. Research has shown that incorporating this compound into polymer matrices can improve their performance in high-temperature applications.

Nanotechnology

In nanotechnology, 2,2,4,4-tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane is utilized in the fabrication of nanocomposites. Its siloxane framework can be modified to create nanostructured materials that exhibit superior electrical and thermal conductivity. These materials are particularly valuable in electronic applications where lightweight and efficient thermal management are critical.

Biomedical Applications

The biocompatibility of siloxanes makes this compound a candidate for biomedical applications. It can be used to develop drug delivery systems and coatings for medical devices. Studies indicate that its properties can be tailored to enhance drug solubility and release rates.

Fluorescent Sensors

Recent research has explored the use of cyclic siloxanes conjugated with fluorescent compounds for sensing applications. This compound can be integrated into sensor technologies to detect various analytes through fluorescence changes. Such applications are promising in environmental monitoring and biomedical diagnostics .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability, while the phenyl and methyl groups contribute to its reactivity. These properties enable the compound to participate in various chemical reactions, leading to the formation of new compounds with desired properties .

Comparación Con Compuestos Similares

2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane can be compared with other similar compounds, such as:

2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane: This compound has a similar structure but differs in the position of the methyl and phenyl groups.

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: This compound contains vinyl groups instead of phenyl groups, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of methyl and phenyl groups, which provides distinct chemical and physical properties compared to its analogs.

Actividad Biológica

2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane (commonly referred to as TTT) is a cyclic siloxane compound that has garnered interest due to its unique structural properties and potential applications in various fields, including materials science and biomedicine. This article delves into the biological activity of TTT, examining its interactions at the molecular level and its implications for health and environmental safety.

- Molecular Formula : C28H32O4Si4

- Molecular Weight : 544.89 g/mol

- CAS Registry Number : 1693-47-6

- IUPAC Name : this compound

The compound consists of a siloxane backbone with multiple phenyl and methyl groups that influence its chemical reactivity and stability.

Biological Activity Overview

Research on the biological activity of TTT has focused on its potential effects on human health and its environmental impact. Key areas of investigation include:

- Cytotoxicity : Studies have evaluated the cytotoxic effects of TTT on various cell lines. For instance, a study reported that TTT exhibited a dose-dependent cytotoxic effect on human liver cancer cells (HepG2), suggesting potential implications in cancer therapy .

- Genotoxicity : The genotoxic potential of TTT was assessed using the Ames test and micronucleus assays. Results indicated that TTT did not significantly induce mutagenic effects in bacterial strains or cause chromosomal damage in mammalian cells .

- Endocrine Disruption : Some studies have raised concerns regarding the endocrine-disrupting potential of siloxanes. TTT's structural similarity to known endocrine disruptors necessitates further investigation into its effects on hormonal pathways .

Cytotoxicity Results

Genotoxicity Findings

Case Studies

- Case Study on HepG2 Cells : A study conducted by Prigyai et al. (2020) explored the cytotoxic effects of TTT on HepG2 cells. The findings indicated that while lower concentrations had minimal effects on cell viability, higher concentrations led to significant cell death. This suggests a potential application in targeted cancer therapies but also raises concerns about toxicity at elevated levels .

- Environmental Impact Assessment : Research assessing the environmental persistence of TTT found that it exhibits low biodegradability in aquatic environments. This raises questions about its long-term ecological impact and potential accumulation in biological systems .

Propiedades

IUPAC Name |

2,2,4,4-tetramethyl-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O4Si4/c1-33(2)29-34(3,4)31-36(27-21-13-7-14-22-27,28-23-15-8-16-24-28)32-35(30-33,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPXVWFVFREYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693-47-6 | |

| Record name | 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,4-TETRAMETHYL-6,6,8,8-TETRAPHENYLCYCLOTETRASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BAB90KC3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.